1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride
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Overview
Description
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl It is a derivative of pyrrolopyrazine, a class of heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride typically involves a multi-step process. One common method includes the following steps:
Cross-coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile: The non-hydrochloride form of the compound.
Other Pyrrolopyrazine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-7-9-3-2-8(6-10)12(9)5-4-11-7;/h2-3,7,11H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJIWPSHUHZTGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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